Hydroxy Brimonidine Trifluoroacetate Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

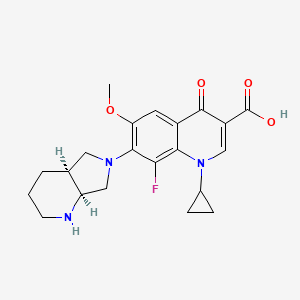

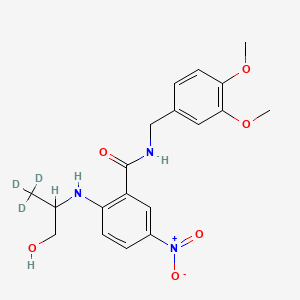

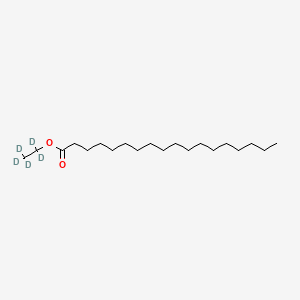

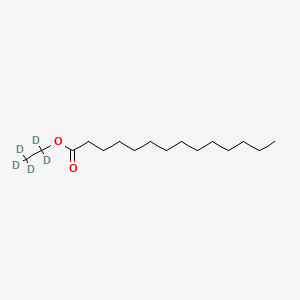

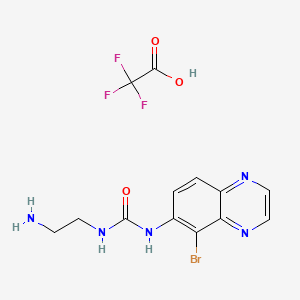

Hydroxy Brimonidine Trifluoroacetate Salt is a possible metabolite of Brimonidine . It has a molecular formula of C11 H12 Br N5 O . C2 H F3 O2 and a molecular weight of 424.17 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11 H12 Br N5 O . C2 H F3 O2 . Unfortunately, specific details about the molecular structure are not available in the retrieved resources.Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 424.17 . More specific physical and chemical properties are not available in the retrieved resources.Applications De Recherche Scientifique

Electrochemical Behavior of Brimonidine

A study conducted by Aleksić et al. (2013) investigated the electrochemical behavior of Brimonidine, an antiglaucoma agent, using different voltammetry techniques. The research found that Brimonidine undergoes a quasi-reversible reaction in acid and neutral media, which becomes fully reversible in alkaline solutions. This process involves the transfer of electrons and protons at the pyrazine ring of the quinoxaline moiety, forming a dihydro-derivative. In acid and neutral solutions, the Brimonidine reduction product is partly oxidized to its hydroxy-derivative, suggesting a potential pathway for creating hydroxy derivatives of Brimonidine, including Hydroxy Brimonidine Trifluoroacetate Salt, for medical applications Aleksić, Radulović, Agbaba, & Kapetanović, 2013.

Drug Delivery Systems for Glaucoma

Sun et al. (2017) designed a novel composite drug delivery system (DDS) for the sustained release of Brimonidine for treating severe glaucoma. This system involves Brimonidine loaded onto layered double hydroxide (LDH) nanoparticles, which are then dispersed in a thermogel. This DDS demonstrated a sustainable release of Brimonidine for up to 144 hours, significantly extending the drug release period. This approach could potentially be adapted for this compound, offering a promising alternative for glaucoma treatment Sun, Lei, Dai, Liu, Huang, Wu, Xu, & Sun, 2017.

Enhanced Permeability through Nanoemulsions

Rimple and Newton (2018) explored the fabrication of Brimonidine Tartrate nanoemulsion to enhance permeability and ensure a faster onset of action. This research highlights the potential of nanoemulsions to improve the ocular bioavailability of drugs like Brimonidine, suggesting a similar applicability for this compound in enhancing therapeutic efficacy for ocular diseases Rimple & Newton, 2018.

Proniosomal Gel-Derived Niosomes for Sustained Ocular Delivery

Eldeeb, Salah, and Ghorab (2019) studied the use of proniosomal gel-derived niosomes for the sustained and improved ocular delivery of Brimonidine Tartrate. This approach aimed to enhance ocular bioavailability and prolong the therapeutic effect, which could be an innovative method for delivering this compound to the eye, providing a sustained treatment option for ocular conditions Eldeeb, Salah, & Ghorab, 2019.

Mécanisme D'action

Target of Action

Hydroxy Brimonidine Trifluoroacetic Acid Salt, also known as Hydroxy Brimonidine Trifluoroacetate Salt, is a derivative of Brimonidine . Brimonidine is an alpha-2 adrenergic agonist . It displays preferential binding at alpha-2 adrenoceptors over alpha-1 receptors . Alpha-2 adrenergic agonists are members of the ocular hypotensive agent drug class that are used in the chronic treatment of glaucoma .

Mode of Action

Brimonidine, the parent compound of Hydroxy Brimonidine Trifluoroacetic Acid Salt, works by reducing aqueous humor production and increasing uveoscleral outflow . This is achieved through the activation of a G protein-coupled receptor, which inhibits the activity of adenylate cyclase . This reduces cAMP and hence aqueous humor production by the ciliary body .

Biochemical Pathways

The primary biochemical pathway affected by Brimonidine involves the alpha-2 adrenergic receptors. Activation of these receptors inhibits adenylate cyclase, leading to a decrease in cAMP levels . This results in a reduction of aqueous humor production by the ciliary body .

Pharmacokinetics

It is excreted in the urine, with a half-life of approximately 3 hours . The time to peak plasma concentration is between 1 to 4 hours .

Action Environment

The action of Hydroxy Brimonidine Trifluoroacetic Acid Salt, like its parent compound Brimonidine, can be influenced by various environmental factors. For instance, the presence of other medications can affect its efficacy and stability . Furthermore, the compound’s action may also be influenced by the patient’s physiological condition, such as liver function, which plays a crucial role in the metabolism of the drug .

Propriétés

IUPAC Name |

1-(2-aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN5O.C2HF3O2/c12-9-7(17-11(18)16-4-3-13)1-2-8-10(9)15-6-5-14-8;3-2(4,5)1(6)7/h1-2,5-6H,3-4,13H2,(H2,16,17,18);(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZZNFBRSKHUIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1NC(=O)NCCN)Br.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrF3N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1391054-10-6 |

Source

|

| Record name | Hydroxy Brimonidine Trifluoroacetic Acid Salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.